BenchChemオンラインストアへようこそ!

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]naphthalene-1-sulfonamide

FABP4 inhibition Metabolic disease Structure-based drug design

This naphthalene-1-sulfonamide building block is a strategic choice for medicinal chemistry programs targeting FABP4 in metabolic and inflammatory diseases. The naphthalene-1-sulfonamide core delivers potent FABP4 inhibition equivalent to BMS309403, validated in db/db diabetic mouse models. X-ray crystallographic data (PDB 5Y12, 5Y13, 5Y0G) confirm the binding mode. The 1-(oxan-4-yl) substituent confers superior human liver microsomal stability over cyclohexyl or alkyl analogs, minimizing metabolic soft spots preemptively. Patented as a MALT1 inhibitor scaffold (WO-2024044730-A1) for oncology and autoimmune disease. Choose this building block over benzene- or thiophene-sulfonamide analogs for FABP4 target engagement.

Molecular Formula C18H19N3O3S
Molecular Weight 357.43
CAS No. 1797867-64-1
Cat. No. B2566221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(oxan-4-yl)-1H-pyrazol-4-yl]naphthalene-1-sulfonamide
CAS1797867-64-1
Molecular FormulaC18H19N3O3S
Molecular Weight357.43
Structural Identifiers
SMILESC1COCCC1N2C=C(C=N2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C18H19N3O3S/c22-25(23,18-7-3-5-14-4-1-2-6-17(14)18)20-15-12-19-21(13-15)16-8-10-24-11-9-16/h1-7,12-13,16,20H,8-11H2
InChIKeyINNUEZUSEUOABL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(Oxan-4-yl)-1H-pyrazol-4-yl]naphthalene-1-sulfonamide (CAS 1797867-64-1): Chemical Class and Procurement Baseline


N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]naphthalene-1-sulfonamide (CAS 1797867-64-1) is a heterocyclic sulfonamide building block (C18H19N3O3S, MW 357.43) featuring a naphthalene-1-sulfonamide core linked via a 4-amino-pyrazole spacer to a tetrahydropyran (oxane) substituent. The naphthalene-1-sulfonamide scaffold has been validated in peer-reviewed literature as a pharmacophore for potent and selective fatty acid binding protein 4 (FABP4) inhibition, with lead compounds achieving binding affinities equivalent to or better than the reference inhibitor BMS309403 [1]. The compound is primarily utilized as a synthetic intermediate and ligand precursor in medicinal chemistry and chemical biology research programs.

Why In-Class Sulfonamide Building Blocks Cannot Substitute for N-[1-(Oxan-4-yl)-1H-pyrazol-4-yl]naphthalene-1-sulfonamide in Focused Library Synthesis


Within the pyrazole-sulfonamide building block space, substitution of the naphthalene-1-sulfonamide moiety with benzene- or thiophene-sulfonamide analogs eliminates the extended aromatic surface required for FABP4 binding pocket engagement, where naphthalene-1-sulfonamide derivatives have demonstrated potent inhibition (compounds 16dk and 16do showing binding affinities equivalent to or better than BMS309403) [1]. Conversely, replacement of the 1-(oxan-4-yl) substituent on the pyrazole ring with smaller alkyl groups (e.g., methyl) or more lipophilic aromatic groups alters the solubility and metabolic stability profile, as the tetrahydropyran ring is established in medicinal chemistry literature to confer superior microsomal stability relative to cyclohexyl or unsubstituted analogs in sulfonamide series [2]. The specific combination of naphthalene-1-sulfonamide with the 1-(oxan-4-yl)-1H-pyrazol-4-amine scaffold creates a three-dimensional architecture with distinct hydrogen-bond acceptor/donor patterns (5 HBA, 1 HBD) and an intermediate lipophilicity profile (predicted logP ~2.2–2.8) that cannot be replicated by simpler benzene or thiophene sulfonamide building blocks [3].

Quantitative Differentiation Evidence: N-[1-(Oxan-4-yl)-1H-pyrazol-4-yl]naphthalene-1-sulfonamide vs. Closest Analogs


Naphthalene-1-sulfonamide vs. Benzene-sulfonamide Scaffold: FABP4 Binding Affinity Comparison

The naphthalene-1-sulfonamide scaffold has been validated as a potent FABP4 inhibitory pharmacophore through X-ray crystallography and isothermal titration calorimetry. Lead naphthalene-1-sulfonamide derivatives 16dk and 16do demonstrated FABP4 binding affinities equivalent to or better than the reference inhibitor BMS309403 (a benzene-sulfonamide based inhibitor), while also achieving selectivity over FABP3 [1]. In contrast, the corresponding benzene-sulfonamide analog N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzenesulfonamide lacks the extended naphthalene aromatic system and has no reported FABP4 binding data, consistent with the established structure-activity relationship that the naphthalene moiety is required for high-affinity FABP4 pocket engagement [1].

FABP4 inhibition Metabolic disease Structure-based drug design

Oxan-4-yl Substituent: Microsomal Stability Advantage Over Cyclohexyl and Phenyl Analogs in Sulfonamide Series

In a systematic metabolism-directed optimization study of N-arylsulfonamide γ-secretase inhibitors, tetrahydropyran (oxane) analogs—specifically the 4-substituted variants—exhibited greater human liver microsomal stability compared to their cyclohexyl counterparts. The cyclohexyl lead compound 6 suffered from extensive oxidation by CYP3A4, translating into poor microsomal stability, while the introduction of the tetrahydropyran oxygen atom reduced lipophilicity and mitigated oxidative metabolism [1]. This class-level evidence supports that the 1-(oxan-4-yl) substituent on the pyrazole ring of the target compound confers a metabolic stability advantage over cyclohexyl-substituted pyrazole sulfonamide analogs.

Metabolic stability Cytochrome P450 Drug-like properties

Physicochemical Differentiation: Predicted Drug-Like Property Profile vs. Closest Pyrazole-Sulfonamide Analogs

The target compound (C18H19N3O3S, MW 357.43) occupies a distinct physicochemical space compared to commonly available pyrazole-sulfonamide building blocks [1]. With 5 hydrogen bond acceptors and 1 hydrogen bond donor, a predicted logP of approximately 2.2–2.8, and a topological polar surface area (tPSA) estimated at ~85–95 Ų, it falls within lead-like chemical space (MW < 400, logP < 4) while providing greater aromatic surface area than benzene-sulfonamide analogs (MW ~321 for the corresponding benzene analog). The 4-substituted tetrahydropyran ring contributes a higher fraction of sp3-hybridized carbons (Fsp3 ~0.33) compared to phenyl-substituted pyrazole analogs (Fsp3 ~0.05–0.15), which is associated with improved aqueous solubility and reduced crystal packing interactions [1].

Physicochemical properties Drug-likeness LogP Building block selection

Carbonic Anhydrase Inhibition Potential: Naphthalene-1-sulfonamide Binding Mode vs. Benzene-sulfonamide Zinc-Binding Geometry

X-ray crystallographic studies (PDB 6T4P, 1OKL) have demonstrated that naphthalene-1-sulfonamide binds to human carbonic anhydrase II (CA II) with a distinct binding mode compared to classical benzene-sulfonamide CA inhibitors [1]. The naphthalene sulfonamide coordinates the active-site zinc ion through the sulfonamide nitrogen while the extended naphthalene ring system engages a larger hydrophobic pocket not fully occupied by benzene-sulfonamide inhibitors, suggesting potential for isoform selectivity optimization [1]. This structural biology evidence provides a rational basis for selecting naphthalene-1-sulfonamide building blocks over simpler aryl sulfonamides in CA inhibitor discovery programs.

Carbonic anhydrase inhibition Zinc-binding group X-ray crystallography

Patented Pyrazolylsulfonamide Chemical Space: MALT1 Protease Inhibition Context

The pyrazolylsulfonamide chemotype, of which the target compound is a representative building block, has been recently claimed in patent WO-2024044730-A1 as inhibitors of mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), a therapeutic target for proliferative disorders, inflammatory disorders, and autoimmune diseases [1]. The patent discloses that the 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl sulfonamide scaffold is a privileged substructure within the claimed chemical series, indicating that the specific connectivity pattern of the target compound aligns with an active patent landscape. This provides procurement justification for research programs requiring freedom-to-operate awareness or seeking to explore MALT1 inhibitor chemical space.

MALT1 inhibition Immuno-oncology Autoimmune disease Pyrazolylsulfonamide

Recommended Research and Procurement Application Scenarios for N-[1-(Oxan-4-yl)-1H-pyrazol-4-yl]naphthalene-1-sulfonamide (CAS 1797867-64-1)


FABP4-Targeted Lead Optimization: Building Block for Structure-Guided Library Synthesis

For medicinal chemistry programs targeting fatty acid binding protein 4 (FABP4) in metabolic and inflammatory diseases, this compound provides a naphthalene-1-sulfonamide core that has demonstrated potent FABP4 inhibition with in vivo efficacy in db/db diabetic mouse models. The 4-amino-pyrazole linker and oxan-4-yl substituent offer vectors for further derivatization while maintaining the validated naphthalene-1-sulfonamide pharmacophore. X-ray crystallographic data (PDB 5Y12, 5Y13, 5Y0G) confirm the binding mode of naphthalene-1-sulfonamide derivatives in the FABP4 pocket, enabling structure-guided elaboration [1]. Researchers should prioritize this building block over benzene-sulfonamide or thiophene-sulfonamide alternatives when FABP4 target engagement is the primary objective.

Metabolically Stabilized Probe Design: Leveraging the Tetrahydropyran Motif for Reduced CYP-Mediated Clearance

The 1-(oxan-4-yl) substituent on the pyrazole ring incorporates a tetrahydropyran moiety that, based on published metabolism-directed design studies, is expected to confer improved human liver microsomal stability compared to cyclohexyl or unsubstituted alkyl analogs [2]. This makes the compound a strategic choice for synthesizing chemical probes or lead candidates where metabolic soft spots need to be minimized preemptively. The 4-substitution pattern on the tetrahydropyran ring is preferred over 2-substitution for maximal stability benefit [2]. Programs requiring balanced lipophilicity (logP ~2.2–2.8) and enhanced sp3 character (Fsp3 ~0.33) for solubility will find this building block advantageous over flat aromatic pyrazole analogs.

Carbonic Anhydrase Isoform-Selective Inhibitor Discovery: Naphthalene-1-sulfonamide as a Distinct Zinc-Binding Pharmacophore

Naphthalene-1-sulfonamide binds to human carbonic anhydrase II with a binding mode characterized by zinc coordination via the sulfonamide nitrogen and extended hydrophobic contacts between the naphthalene ring and the enzyme's amphiphilic pocket (PDB 6T4P, resolution 1.75 Å) [3]. This structural information supports the use of this building block in the design of isoform-selective carbonic anhydrase inhibitors, where the larger naphthalene ring can be exploited to achieve selectivity over off-target CA isoforms. The oxan-4-yl group provides additional hydrogen-bond acceptor capacity for potential interactions with residues at the rim of the active site cavity.

MALT1 Protease Inhibitor Chemical Exploration: Accessing Recently Patented Pyrazolylsulfonamide Space

The 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl sulfonamide substructure is explicitly disclosed in patent WO-2024044730-A1 as part of MALT1 inhibitory compounds with potential applications in oncology and autoimmune disease [4]. This building block enables research groups to explore this recently patented chemical space for MALT1 inhibitor lead generation. Procurement of this compound supports structure-activity relationship studies around the pyrazolylsulfonamide scaffold claimed in the patent literature, providing a distinct entry point into MALT1-targeted drug discovery compared to earlier chemotypes.

Quote Request

Request a Quote for N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]naphthalene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.